molecular formula C10H15Cl2NO2 B3060007 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride CAS No. 1609400-24-9

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride

Cat. No.: B3060007
CAS No.: 1609400-24-9
M. Wt: 252.13
InChI Key: OVDLJIDAVMWFOZ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride is a substituted ethanolamine derivative featuring a 4-chlorophenoxyethyl group linked to an aminoethanol backbone, with a hydrochloride counterion.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;/h1-4,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDLJIDAVMWFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-24-9
Record name Ethanol, 2-[[2-(4-chlorophenoxy)ethyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce 2-{[2-(4-chlorophenoxy)ethyl]amino}ethanol. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2·HCl. It comprises a chlorophenoxy group, an ethylamino group, and an ethanol moiety, rendering it a versatile molecule for chemical reactions and diverse applications.

Scientific Research Applications

This compound is widely used in scientific research because of its versatile chemical properties.

Chemistry this compound serves as a building block in synthesizing complex molecules. It is also utilized as an intermediate in synthesizing various organic compounds.

Biology This compound is employed in studying biochemical pathways and interactions. It is also studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine this compound is investigated for potential therapeutic effects and as a precursor for drug development. It is also examined for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry The compound is utilized in producing specialty chemicals and materials. It also has uses the production of specialty chemicals and pharmaceuticals.

Chemical Reactions

This compound undergoes different chemical reactions. These reactions include oxidation, reduction, and substitution.

  • Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation can yield ketones or carboxylic acids.
  • Reduction Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. Reduction can lead to the formation of alcohols or amines.
  • Substitution The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups. Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed. Substitution reactions result in substituted phenoxy compounds.

This compound has potential biological activities and applications in medicinal chemistry and biochemical research. The compound may modulate the activity of molecular targets, leading to various biological effects.

  • Enzyme Inhibition It has been studied for its potential to inhibit specific enzymes, with implications in therapeutic contexts.
  • Receptor Binding The compound may bind to certain receptors, influencing cellular signaling pathways, which is crucial for understanding its pharmacological potential and therapeutic applications.

Case Study 1: Antimicrobial Potential

Antimicrobial activity studies of chlorophenoxy derivatives have shown moderate activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Applications

Investigations into the anti-inflammatory potential of similar chlorophenoxy compounds have shown that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Meclofenoxate Hydrochloride (Centrophenoxine)

Structure: 2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate hydrochloride Key Differences:

  • Functional Groups: Meclofenoxate contains an ester linkage between the dimethylaminoethyl group and the 4-chlorophenoxyacetic acid moiety, whereas the target compound has an amine-linked ethyl chain.
  • Physicochemical Properties: Meclofenoxate has a higher logP (2.625) due to its ester group, suggesting greater lipophilicity compared to the target compound’s ethanolamine backbone . The polar surface area (PSA) of Meclofenoxate is 38.77 Ų, while the target compound’s PSA is likely higher due to its primary amine and hydroxyl groups . Biological Relevance: Meclofenoxate is a well-known nootropic agent that enhances cerebral metabolism, whereas the target compound’s activity remains less characterized but may share neuroprotective mechanisms due to structural overlap .

(S)-2-Amino-2-(4-Chlorophenyl)ethanol Hydrochloride

Structure: Direct attachment of a 4-chlorophenyl group to the ethanolamine backbone. Key Differences:

  • Linker: The target compound has a flexible ethyl spacer between the 4-chlorophenoxy group and the amine, while this analog lacks the ether oxygen and spacer, leading to rigidity.
  • Molecular Weight: The target compound (C₁₀H₁₄Cl₂NO₂, ~265.1 g/mol) is heavier than this analog (C₈H₁₀Cl₂NO, ~208.09 g/mol) . Implications: The ethyl spacer in the target compound may improve solubility or membrane permeability compared to the rigid phenyl analog.

2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium Chloride

Structure: Quaternary ammonium compound with a 4-chlorophenoxyacetyloxyethyl chain. Key Differences:

  • Charge : The diethylazanium group introduces a permanent positive charge, unlike the protonatable primary amine in the target compound.
  • Applications: Such quaternary ammonium derivatives are often used in ionic liquids or surfactants, whereas the target compound’s primary amine may favor pharmaceutical applications.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol HCl C₁₀H₁₄Cl₂NO₂ ~265.1 4-Chlorophenoxyethyl, aminoethanol Amine, hydroxyl, ether
Meclofenoxate HCl C₁₂H₁₇Cl₂NO₃ 294.18 4-Chlorophenoxyacetyl, dimethylamino Ester, tertiary amine
(S)-2-Amino-2-(4-chlorophenyl)ethanol HCl C₈H₁₀Cl₂NO 208.09 4-Chlorophenyl, aminoethanol Amine, hydroxyl, aryl chloride
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium Cl C₁₄H₂₁Cl₂NO₃ 322.23 4-Chlorophenoxyacetyloxyethyl, diethylazanium Ester, quaternary ammonium

Biological Activity

Overview

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride is a chemical compound characterized by its unique structure, which includes a chlorophenoxy group and an ethylamino group. Its molecular formula is C10H14ClNO2·HCl. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have implications in therapeutic contexts.
  • Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.

This interaction is crucial for understanding its pharmacological potential and therapeutic applications .

Biological Activity Studies

Recent studies have highlighted the compound's diverse biological activities:

Case Study 1: Antimicrobial Potential

In a study examining the antimicrobial activity of chlorophenoxy derivatives, this compound was evaluated alongside other compounds. The results indicated moderate activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Applications

A separate investigation focused on the anti-inflammatory potential of similar chlorophenoxy compounds. The study found that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting that this compound might also exert similar effects, warranting further exploration into its use as an anti-inflammatory agent .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
2-(4-Chlorophenoxy)ethanolStructureAntimicrobial, Anti-inflammatory
2-(4-Chlorophenoxy)ethylamineStructureAntimicrobial
2-(4-Chlorophenoxy)acetic acidStructureAnti-inflammatory

The presence of both the chlorophenoxy group and the ethylamino moiety in this compound enhances its reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride
Reactant of Route 2
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2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride

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